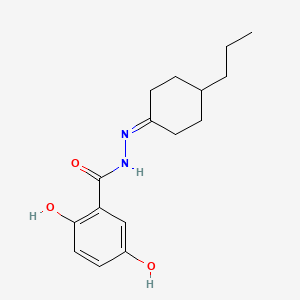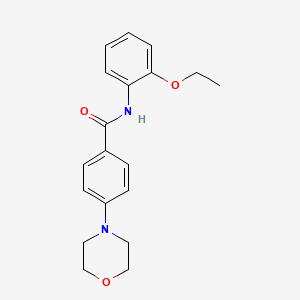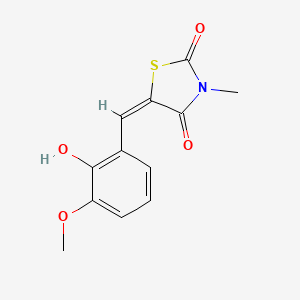
2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide
描述
2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs. In
作用机制
The mechanism of action of 2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide is not fully understood. However, it has been proposed that this compound exerts its biochemical and physiological effects by modulating various cellular signaling pathways. For example, it has been suggested that this compound may inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide has been found to possess various biochemical and physiological effects. Some of the effects of this compound include:
1. Anti-inflammatory effect: This compound has been found to possess anti-inflammatory activity that makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
2. Antioxidant effect: This compound has been found to possess antioxidant activity that makes it a potential candidate for the development of drugs for the treatment of oxidative stress-related diseases.
3. Anti-cancer effect: 2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide has been found to possess anti-cancer activity that makes it a potential candidate for the development of drugs for the treatment of cancer.
实验室实验的优点和局限性
The advantages of using 2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide in lab experiments include:
1. High yield and purity: The synthesis method of this compound has been optimized for high yield and purity, making it a reliable compound for lab experiments.
2. Versatile applications: This compound has been found to possess various biochemical and physiological effects, making it a versatile compound for lab experiments.
The limitations of using 2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide in lab experiments include:
1. Limited research: The research on this compound is still in its early stages, and there is limited information available on its biochemical and physiological effects.
2. Lack of toxicity data: There is limited information available on the toxicity of this compound, making it difficult to assess its safety for use in lab experiments.
未来方向
There are several future directions for the research on 2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide. Some of the potential future directions include:
1. Further investigation of its mechanism of action: The mechanism of action of this compound is not fully understood, and further investigation is needed to elucidate its cellular signaling pathways.
2. Development of new drugs: The biochemical and physiological effects of this compound make it a promising candidate for the development of new drugs for the treatment of various diseases.
3. Assessment of its toxicity: Further research is needed to assess the toxicity of this compound and its safety for use in lab experiments.
Conclusion:
In conclusion, 2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs. The synthesis method of this compound has been optimized for high yield and purity, making it a reliable compound for lab experiments. Further research is needed to elucidate its mechanism of action, assess its toxicity, and develop new drugs for the treatment of various diseases.
科学研究应用
2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide has been the subject of various scientific research studies due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: 2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide has been found to possess anti-inflammatory activity that makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
2. Antioxidant activity: This compound has been found to possess antioxidant activity that makes it a potential candidate for the development of drugs for the treatment of oxidative stress-related diseases.
3. Anti-cancer activity: 2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide has been found to possess anti-cancer activity that makes it a potential candidate for the development of drugs for the treatment of cancer.
属性
IUPAC Name |
2,5-dihydroxy-N-[(4-propylcyclohexylidene)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-11-4-6-12(7-5-11)17-18-16(21)14-10-13(19)8-9-15(14)20/h8-11,19-20H,2-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTOPEXBZAUEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=NNC(=O)C2=C(C=CC(=C2)O)O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4750996.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751000.png)
![N-[2-({[(3-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4751002.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4751009.png)
![6-(hexylthio)benzo[cd]indol-2(1H)-one](/img/structure/B4751013.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4751030.png)
![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide](/img/structure/B4751054.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4751061.png)
![isopropyl 2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylate](/img/structure/B4751068.png)
![ethyl 2-{[2-cyano-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4751083.png)
![N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4751089.png)